molecular formula C16H13BrN4OS B11994353 4-[(5-Bromo-2-methoxy-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol

4-[(5-Bromo-2-methoxy-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B11994353
M. Wt: 389.3 g/mol
InChI Key: ZMNNRHTZYVUDQN-VCHYOVAHSA-N
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Description

4-((5-BROMO-2-METHOXYBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a triazole ring, a thiol group, and a brominated methoxybenzylidene moiety, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-BROMO-2-METHOXYBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid, to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-((5-BROMO-2-METHOXYBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((5-BROMO-2-METHOXYBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to bind to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-BROMO-2-METHOXYBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL
  • 4-((5-BROMO-2-METHOXYBENZYLIDENE)AMINO)-5-CYCLOHEXYL-4H-1,2,4-TRIAZOLE-3-THIOL

Uniqueness

4-((5-BROMO-2-METHOXYBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL stands out due to its unique combination of a brominated methoxybenzylidene moiety and a phenyl group attached to the triazole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C16H13BrN4OS

Molecular Weight

389.3 g/mol

IUPAC Name

4-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13BrN4OS/c1-22-14-8-7-13(17)9-12(14)10-18-21-15(19-20-16(21)23)11-5-3-2-4-6-11/h2-10H,1H3,(H,20,23)/b18-10+

InChI Key

ZMNNRHTZYVUDQN-VCHYOVAHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/N2C(=NNC2=S)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NN2C(=NNC2=S)C3=CC=CC=C3

Origin of Product

United States

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